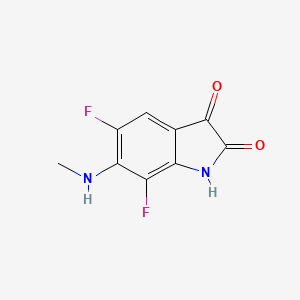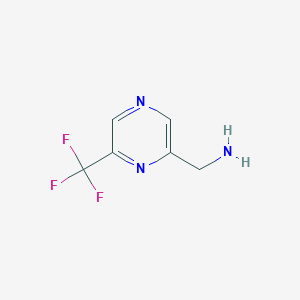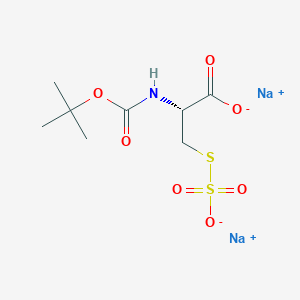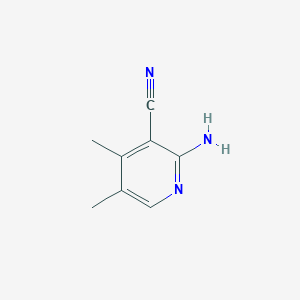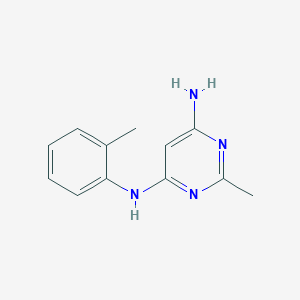
2-Methyl-N4-(o-tolyl)pyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N4-(o-tolyl)pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of 2-Methyl-N4-(o-tolyl)pyrimidine-4,6-diamine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methylpyrimidine-4,6-diamine with o-tolylamine in the presence of a suitable catalyst can yield the desired compound . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2-Methyl-N4-(o-tolyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can lead to the formation of amine derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound has shown promise in biological studies, particularly in the development of enzyme inhibitors.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where its unique properties are leveraged for specific applications.
Mécanisme D'action
The mechanism of action of 2-Methyl-N4-(o-tolyl)pyrimidine-4,6-diamine involves its interaction with molecular targets within the cell. It is known to inhibit specific enzymes, thereby disrupting cellular processes. The compound’s structure allows it to bind effectively to these targets, leading to the inhibition of pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
2-Methyl-N4-(o-tolyl)pyrimidine-4,6-diamine can be compared with other pyrimidine derivatives such as:
2-Methylpyrimidine-4,6-diamine: Lacks the o-tolyl group, which may result in different biological activities.
N4-Phenylpyrimidine-2,4-diamine: Contains a phenyl group instead of the o-tolyl group, leading to variations in its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Propriétés
Formule moléculaire |
C12H14N4 |
|---|---|
Poids moléculaire |
214.27 g/mol |
Nom IUPAC |
2-methyl-4-N-(2-methylphenyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C12H14N4/c1-8-5-3-4-6-10(8)16-12-7-11(13)14-9(2)15-12/h3-7H,1-2H3,(H3,13,14,15,16) |
Clé InChI |
XVHJIHHTXUORSA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC2=NC(=NC(=C2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


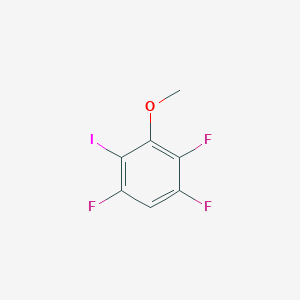
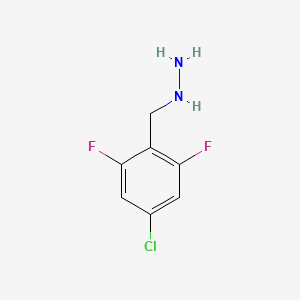
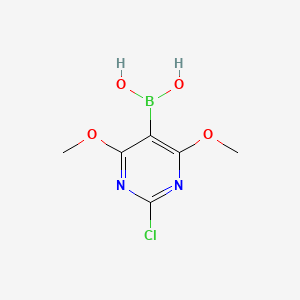
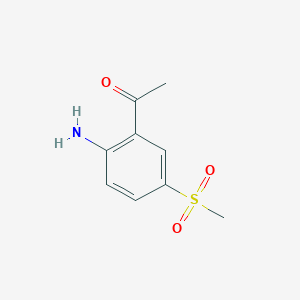

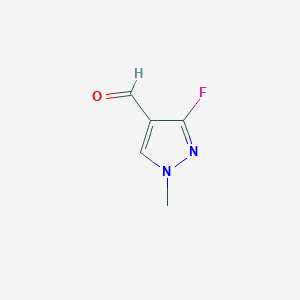
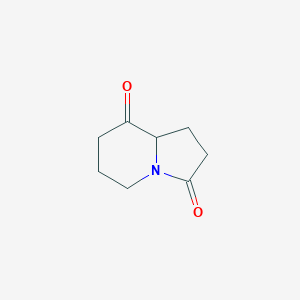
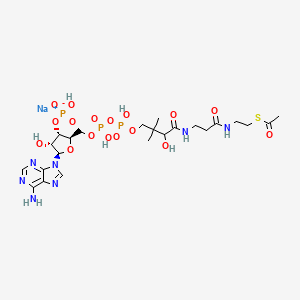
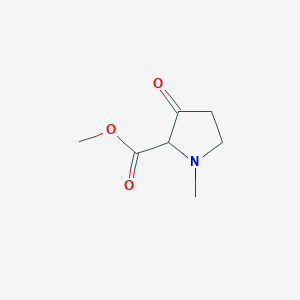
![3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoicacid](/img/structure/B13121188.png)
